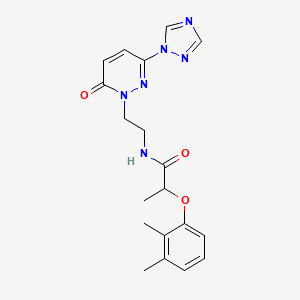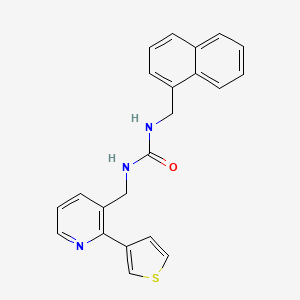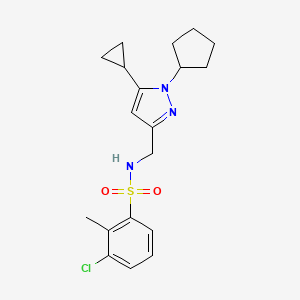
3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Sulfonamides, including compounds structurally related to the one mentioned, have been extensively studied for their ability to inhibit carbonic anhydrases. These enzymes are crucial for various physiological processes, and their inhibitors are being explored for therapeutic purposes, such as treating glaucoma, epilepsy, and certain forms of cancer. For example, research has identified a novel class of [1,4]oxazepine-based primary sulfonamides that strongly inhibit human carbonic anhydrases, showcasing the therapeutic potential of sulfonamide derivatives in medicine (A. Sapegin et al., 2018).
Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been shown to exhibit significant anticancer activity. These complexes interact with DNA and demonstrate the ability to cleave it, suggesting a mechanism through which they exert their antiproliferative effects. Notably, the nature of the sulfonamide derivative influences the complex's ability to bind to and cleave DNA, which correlates with its cytotoxicity against cancer cells (M. González-Álvarez et al., 2013).
Anti-Inflammatory and Analgesic Properties
Sulfonamide derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds in this class have shown promising activity in preclinical models, indicating their potential for development into new therapeutic agents for treating inflammation and pain (I. G. Rathish et al., 2009).
Synthesis of Spirocyclopropane Anellated Heterocycles
In organic synthesis, sulfonamides serve as key intermediates for constructing complex molecules. For example, methods have been developed to synthesize spirocyclopropane anellated heterocycles using sulfonamide compounds. These heterocycles are of interest for their potential biological activities and as building blocks in organic synthesis (A. Meijere et al., 1989).
Fluorescent Probes for Biological Applications
Sulfonamide derivatives have been explored as selective fluorescent probes for biological applications, such as detecting reduced glutathione in living cells and serum. This application highlights the versatility of sulfonamide compounds in bioanalytical and diagnostic fields (Sheng-Qing Wang et al., 2013).
Propiedades
IUPAC Name |
3-chloro-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-13-17(20)7-4-8-19(13)26(24,25)21-12-15-11-18(14-9-10-14)23(22-15)16-5-2-3-6-16/h4,7-8,11,14,16,21H,2-3,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPMYSZICGADIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2702450.png)
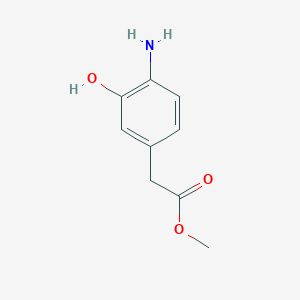

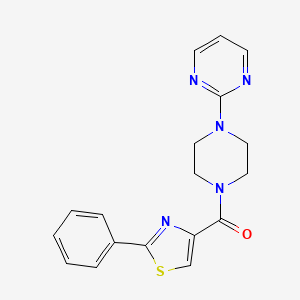
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone](/img/structure/B2702458.png)

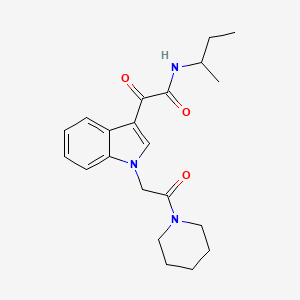
![N-(4-{[(1-cyano-2-methoxy-1-methylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B2702464.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702465.png)
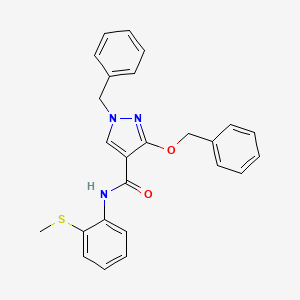
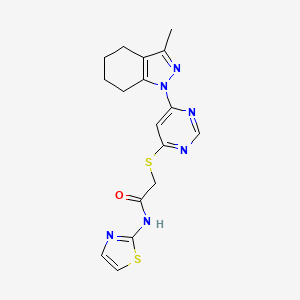
![N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702469.png)
